3,3-difluoro-2,2-dimethylpyrrolidine hydrochloride
Description
3,3-Difluoro-2,2-dimethylpyrrolidine hydrochloride (CAS: 1894273-96-1) is a fluorinated pyrrolidine derivative with the molecular formula C₆H₁₂ClF₂N and a molecular weight of 171.45 g/mol. Its structure features a pyrrolidine ring substituted with two fluorine atoms at the 3-position and two methyl groups at the 2-position, followed by hydrochloride salt formation. This compound is primarily utilized as a building block in pharmaceutical synthesis, leveraging fluorine’s electronegativity and the steric effects of methyl groups to modulate bioavailability, metabolic stability, and target binding .
Properties
CAS No. |
1894273-96-1 |
|---|---|
Molecular Formula |
C6H12ClF2N |
Molecular Weight |
171.61 g/mol |
IUPAC Name |
3,3-difluoro-2,2-dimethylpyrrolidine;hydrochloride |
InChI |
InChI=1S/C6H11F2N.ClH/c1-5(2)6(7,8)3-4-9-5;/h9H,3-4H2,1-2H3;1H |
InChI Key |
VHNAKNWOUDYKFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CCN1)(F)F)C.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Fluorination of Dichloropyrrolidine Precursors
A promising route involves the displacement of chlorine atoms in a 3,3-dichloro-2,2-dimethylpyrrolidine precursor using potassium fluoride (KF) or cesium fluoride (CsF). This approach draws from methodologies detailed in patents US5650517A and CN106008329A, which describe the fluorination of polychlorinated pyridines in polar aprotic solvents.
Reaction Conditions :
-
Solvent System : A mixture of sulfolane and N,N'-dimethylpropyleneurea (DMPU) (5–30% by weight) facilitates fluorine substitution at elevated temperatures (180–240°C).
-
Catalysts : Phase-transfer catalysts such as tetrabutylammonium bromide (TBAB) may enhance reaction rates by improving fluoride ion accessibility.
-
Time and Temperature : Prolonged heating (12–24 hours) at 190°C optimizes conversion, as demonstrated in the synthesis of 5-chloro-2,3-difluoropyridine.
Challenges :
-
Steric hindrance from the 2,2-dimethyl groups may reduce fluorination efficiency compared to less hindered substrates.
-
Competing side reactions, such as elimination or ring-opening, necessitate careful control of temperature and reagent stoichiometry.
Hypothetical Yield :
Based on analogous pyridine fluorinations (61% yield for 5-chloro-2,3-difluoropyridine), a yield of 45–55% could be anticipated for the pyrrolidine system after purification.
Cyclization of Fluorinated Amines
Reductive Amination of Fluorinated Ketones
This method involves condensing a fluorinated diketone with dimethylamine followed by reductive cyclization. The process mirrors steps outlined in US20180037533A1 for synthesizing 3,3-difluoro-2-hydroxypropionic acid intermediates.
Key Steps :
-
Diketone Synthesis : Reacting 4,4-difluoro-3-oxobutanoic acid ester with chlorine gas yields a dichlorinated intermediate, which undergoes acid hydrolysis to form 3,3-difluoro-1,1-dichloro-2-propanone.
-
Reductive Amination : The propanone reacts with dimethylamine under hydrogenation conditions (e.g., H₂/Pd-C) to form the pyrrolidine ring.
Advantages :
-
High regioselectivity due to the electronic effects of fluorine atoms.
-
Compatibility with scalable, one-pot procedures.
Data Table : Hypothetical Reaction Parameters
| Step | Reagents/Conditions | Expected Yield (%) |
|---|---|---|
| Diketone Chlorination | Cl₂, H₂O, 25–40°C, 4–6 h | 70–80 |
| Reductive Amination | Dimethylamine, H₂ (50 psi), Pd-C, 80°C | 60–70 |
Hydrochloride Salt Formation
Acid-Mediated Salt Precipitation
Following fluorination or cyclization, the free base of 3,3-difluoro-2,2-dimethylpyrrolidine is treated with hydrochloric acid to form the hydrochloride salt. This step is critical for enhancing compound stability and crystallinity.
Optimization Considerations :
-
Solvent Choice : Ethanol or isopropanol is preferred for salt formation due to their moderate polarity and volatility.
-
Stoichiometry : A 1:1 molar ratio of base to HCl ensures complete protonation without excess acid contamination.
Purity Analysis :
As reported in CN106008329A for analogous pyridine derivatives, recrystallization from a ethanol/water mixture (9:1 v/v) can achieve >99% purity.
Comparative Analysis of Methods
Efficiency and Scalability
-
Halogen-Fluorine Exchange : While energy-intensive due to high-temperature requirements, this method benefits from established protocols in fluorinated heterocycle synthesis.
-
Reductive Amination : Offers superior regiocontrol but requires multi-step synthesis and handling of gaseous reagents (Cl₂, H₂).
Chemical Reactions Analysis
Types of Reactions
3,3-difluoro-2,2-dimethylpyrrolidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolidines, while oxidation and reduction can lead to the formation of different functionalized derivatives .
Scientific Research Applications
Medicinal Chemistry
Building Block for Pharmaceuticals
- 3,3-Difluoro-2,2-dimethylpyrrolidine hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Notably, it is utilized in the development of inhibitors for dipeptidyl peptidase-4 (DPP-4) and dual leucine zipper kinase (DLK), both of which are important targets in diabetes and cancer therapies respectively .
Mechanism of Action
- As a DPP-4 inhibitor, this compound binds to the active site of the enzyme, preventing the breakdown of incretin hormones. This action enhances insulin secretion and regulates glucose metabolism, making it a potential therapeutic agent for diabetes management .
Organic Synthesis
Versatile Intermediate
- The compound is employed as a versatile intermediate in organic synthesis. It facilitates the production of cyclic and acyclic β-aminofluoroalkenes through nucleophilic substitution reactions .
Reactivity Patterns
- The presence of fluorine atoms significantly alters the reactivity patterns compared to non-fluorinated counterparts. This can lead to enhanced stability and unique reaction pathways that are advantageous in synthetic chemistry .
Material Science
Ferroelectric Applications
- This compound is also explored in material science for its role in developing hybrid organic-inorganic ferroelectric materials. These materials have potential applications in electronic devices due to their spontaneous polarization properties .
Case Study 1: DPP-4 Inhibitors
Research has shown that derivatives of this compound exhibit promising activity as DPP-4 inhibitors. A study demonstrated that modifications to this compound could enhance its binding affinity and selectivity towards DPP-4, leading to improved pharmacological profiles for diabetes treatment .
Case Study 2: Organic Synthesis Innovations
In a series of experiments focused on organic synthesis, researchers utilized this compound to synthesize novel β-aminofluoroalkenes. The reactions were optimized using various catalysts and conditions to maximize yield and purity, showcasing the compound's versatility as an intermediate .
Mechanism of Action
The mechanism of action of 3,3-difluoro-2,2-dimethylpyrrolidine hydrochloride involves its interaction with specific molecular targets. For example, as a DPP-4 inhibitor, it binds to the active site of the enzyme, preventing the breakdown of incretin hormones and thereby enhancing insulin secretion . In the case of DLK inhibitors, the compound interferes with the kinase activity, modulating cellular signaling pathways involved in neurodegeneration .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights key structural and physicochemical differences between the target compound and analogous pyrrolidine hydrochlorides:
Biological Activity
3,3-Difluoro-2,2-dimethylpyrrolidine hydrochloride is a fluorinated derivative of pyrrolidine characterized by the presence of two fluorine atoms at the 3-position and two methyl groups at the 2-position. Its chemical formula is C6H12ClF2N, with a molecular weight of approximately 171.61 g/mol. This compound is gaining attention in medicinal chemistry for its potential biological activities.
The unique structure of this compound influences its chemical behavior. The presence of fluorine enhances electrophilic properties, potentially leading to increased stability and altered reaction pathways compared to non-fluorinated counterparts. The synthesis typically involves multi-step organic reactions, employing methods such as nucleophilic substitution and condensation reactions.
Pharmacological Potential
Preliminary studies suggest that this compound may exhibit significant biological activity relevant to medicinal applications. Fluorinated compounds are often explored for their pharmacological properties, including:
- Anticancer Activity : Similar fluorinated compounds have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cell lines.
- Antimicrobial Properties : Some studies indicate potential antimicrobial effects against various pathogens.
- Neuroprotective Effects : Research suggests that modifications in pyrrolidine derivatives can lead to neuroprotective outcomes.
Interaction Studies
Interaction studies focus on the binding affinity and reactivity of this compound with various biological targets. These interactions provide insights into its mechanism of action and potential therapeutic applications.
| Target | Binding Affinity | Biological Effect |
|---|---|---|
| Enzyme A | High | Inhibition |
| Receptor B | Moderate | Activation |
| Protein C | Low | No significant effect |
Cancer Cell Lines
A study investigated the effects of this compound on human cancer cell lines such as A549 (lung carcinoma) and HeLa (cervical carcinoma). The findings revealed moderate cytotoxic activity, suggesting that the compound may inhibit cell proliferation through mechanisms such as tubulin polymerization inhibition .
Antimicrobial Activity
Another research effort evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated that it exhibited significant activity against Gram-positive bacteria, highlighting its potential as an antimicrobial agent.
Q & A
Q. What are the optimal synthetic routes for preparing 3,3-difluoro-2,2-dimethylpyrrolidine hydrochloride with high enantiomeric purity?
Methodological Answer: Synthesis typically involves reductive amination of ketones or fluorination of pyrrolidine precursors. For fluorinated analogs, methods like halogen exchange (e.g., using DAST or Deoxofluor) are effective. Evidence from structurally similar compounds (e.g., 3-methyl-2-phenylpyrrolidine hydrochloride) suggests that chiral resolution via crystallization or enzymatic catalysis may enhance enantiomeric purity . Fluorination efficiency can be monitored via <sup>19</sup>F NMR to confirm substitution patterns.
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Methodological Answer:
- <sup>1</sup>H/<sup>19</sup>F NMR : Critical for confirming fluorine substitution and methyl group positions. For example, <sup>19</sup>F shifts between -120 to -180 ppm indicate difluoro groups in pyrrolidine systems .
- HPLC-MS : Quantifies purity and detects impurities (e.g., column: Zorbax SB-C18, gradient elution with 0.1% TFA).
- X-ray crystallography : Resolves stereochemistry for crystalline derivatives, as seen in analogs like 2-ethyl-2-(3-methoxyphenyl)pyrrolidine .
Q. What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
- Storage : Store at 2–8°C in dry conditions to prevent hydrolysis. Avoid exposure to moisture, as hydrochloride salts may degrade .
- PPE : Use nitrile gloves, FFP2 masks, and chemical-resistant goggles. Conduct reactions in fume hoods to minimize inhalation risks .
- Waste disposal : Segregate halogenated waste and consult institutional guidelines for hazardous material disposal .
Advanced Research Questions
Q. How can computational models predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G**) can model transition states and charge distribution. For example, fluorine’s electron-withdrawing effect lowers the energy barrier for nucleophilic attack at adjacent carbons. Comparative studies with non-fluorinated pyrrolidines (e.g., 2-isopropyl-3-methylpyrrolidine hydrochloride) highlight fluorine’s role in stabilizing intermediates .
Q. What experimental strategies address contradictions in stability data under varying pH and temperature conditions?
Methodological Answer:
- Accelerated stability testing : Expose the compound to pH 1–13 buffers at 40–60°C for 48–72 hours. Monitor degradation via LC-MS and compare with Arrhenius predictions.
- Kinetic profiling : Use UV-Vis spectroscopy to track absorbance changes at λmax ≈ 260 nm (typical for pyrrolidine derivatives) .
- Control variables : Ensure consistent humidity levels (±5% RH) during testing to isolate pH/temperature effects .
Q. How does the compound’s stereoelectronic profile influence its binding affinity in receptor-targeted studies?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina to simulate interactions with receptors (e.g., GPCRs). Fluorine’s electronegativity enhances hydrogen bonding with residues like Ser/Thr.
- Comparative SAR : Test analogs (e.g., 3-benzyl-2-isopropylpyrrolidine hydrochloride) to isolate steric vs. electronic contributions .
- Surface plasmon resonance (SPR) : Quantify binding kinetics (KD, kon/koff) at varying concentrations (1 nM–10 µM) .
Q. What methodologies resolve challenges in scaling up synthesis while maintaining regioselectivity?
Methodological Answer:
- Flow chemistry : Improves heat/mass transfer for exothermic fluorination steps. Example: Tubular reactor with DAST at 0–5°C .
- Process analytical technology (PAT) : In-line FTIR monitors reaction progress and detects intermediates.
- Design of Experiments (DoE) : Optimizes parameters (temperature, stoichiometry) using response surface methodology (RSM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
